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Compound of Interest

Compound Name: Dhfr-IN-16

Cat. No.: B12385082 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical overview of the discovery and synthesis of

Dhfr-IN-16, a potent inhibitor of Dihydrofolate Reductase (DHFR). Dhfr-IN-16, also identified

as compound 8d in its discovery publication, has demonstrated significant inhibitory activity

against DHFR and notable cytotoxic effects on cancer cell lines. This document details the

scientific background, synthesis pathway, biological activity, and the experimental protocols

utilized in its characterization.

Introduction to Dihydrofolate Reductase (DHFR) as
a Therapeutic Target
Dihydrofolate reductase is a crucial enzyme in the folate metabolism pathway, responsible for

the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are

essential cofactors for the synthesis of purines, thymidylate, and certain amino acids, which are

the building blocks of DNA and proteins. Consequently, the inhibition of DHFR disrupts DNA

synthesis and cell proliferation, making it an attractive target for therapeutic intervention in

cancer and infectious diseases.

Discovery of Dhfr-IN-16 (Compound 8d)
Dhfr-IN-16 emerged from a research initiative focused on the design and synthesis of novel

tetrahydroisoquinoline derivatives as potential anticancer agents. The discovery, detailed in a
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2024 publication, identified compound 8d as a significant inhibitor of DHFR with potent

cytotoxic activity against the MCF7 breast cancer cell line.[1]

Physicochemical and Biological Properties
Below is a summary of the key quantitative data for Dhfr-IN-16.

Property Value Reference

Molecular Formula C32H34N4O4S [2]

Molecular Weight 570.70 g/mol [2]

IC50 (DHFR Inhibition) 0.199 µM [1][3]

IC50 (MCF7 cell line) 0.170 µM [1]

Synthesis Pathway of Dhfr-IN-16
The synthesis of Dhfr-IN-16 is a multi-step process. The logical flow of the synthesis is

depicted in the diagram below.
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Starting Materials

Intermediate 1 Synthesis

Intermediate 2 Synthesis

Final Product Synthesis

4-(N,N-dimethylamino)phenyl
ethanone

2-amino-4-(4-(dimethylamino)
-phenyl)-5-acetylthiophene

-3-carbonitrile

Gewald Reaction

Malononitrile Sulfur

2-amino-4-(4-(dimethylamino)
-phenyl)-5-acetyl-N'-(4-acetyl

-phenyl)thiophene-3-carbohydrazide

Hydrazinolysis & Condensation

Dhfr-IN-16 (Compound 8d)

Cyclization
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Synthesis pathway of Dhfr-IN-16.
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Experimental Protocols
The following are detailed methodologies for the key experiments involved in the synthesis and

evaluation of Dhfr-IN-16, based on the published research.[1]

General Synthesis Procedure
All solvents and reagents were of analytical grade. The reaction progress was monitored by

thin-layer chromatography (TLC) on silica gel plates.

Synthesis of 2-amino-4-(4-(dimethylamino)phenyl)-5-
acetylthiophene-3-carbonitrile
A mixture of 4-(N,N-dimethylamino)phenyl ethanone, malononitrile, and elemental sulfur in

ethanol was treated with a catalytic amount of a basic catalyst. The reaction mixture was stirred

at room temperature. Upon completion, the solid product was filtered, washed, and

recrystallized to yield the thiophene derivative.

Synthesis of the Hydrazide Intermediate
The synthesized thiophene derivative was refluxed with hydrazine hydrate in ethanol to yield

the corresponding hydrazide. This intermediate was then condensed with 4-

acetylphenylhydrazine.

Synthesis of Dhfr-IN-16 (Compound 8d)
The hydrazide intermediate was subjected to a cyclization reaction to form the final

tetrahydroisoquinoline core of Dhfr-IN-16.

In Vitro DHFR Inhibition Assay
The inhibitory activity of Dhfr-IN-16 against DHFR was determined using a spectrophotometric

assay. The assay measures the decrease in absorbance at 340 nm, which corresponds to the

oxidation of NADPH during the reduction of dihydrofolate. The IC50 value was calculated from

the dose-response curve.

Cell Viability Assay (MTT Assay)
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The cytotoxic effect of Dhfr-IN-16 on the MCF7 breast cancer cell line was evaluated using the

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Cells were treated

with various concentrations of the compound, and cell viability was determined by measuring

the absorbance of the formazan product. The IC50 value, the concentration at which 50% of

cell growth is inhibited, was then calculated.

Mechanism of Action and Signaling Pathway
Dhfr-IN-16 exerts its biological effect by inhibiting the enzymatic activity of DHFR. This

inhibition disrupts the folate metabolic pathway, leading to a depletion of tetrahydrofolate and

its derivatives. The downstream consequences of this are the inhibition of de novo purine and

thymidylate synthesis, which are essential for DNA replication and cell division. This ultimately

leads to cell cycle arrest and apoptosis in rapidly proliferating cells, such as cancer cells.
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Mechanism of action of Dhfr-IN-16.
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Conclusion
Dhfr-IN-16 is a promising novel inhibitor of dihydrofolate reductase with significant potential for

further development in the field of anticancer therapeutics. Its discovery and characterization

provide a valuable foundation for future research, including lead optimization and in vivo

efficacy studies. The detailed synthetic pathway and experimental protocols outlined in this

document serve as a comprehensive resource for researchers and drug development

professionals interested in this class of compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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